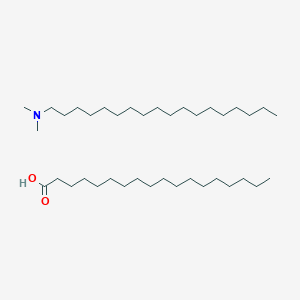

Dimethyloctadecylamine stearate

Description

Contextualization within the Class of Long-Chain Aliphatic Amine Salts and Fatty Acid Derivatives

N,N-Dimethyloctadecylamine stearate (B1226849) is classified as a long-chain aliphatic amine salt. This class of compounds consists of an amine nitrogen atom bonded to at least one long alkyl chain, typically containing 8 to 22 carbon atoms, and neutralized by an acid. canada.ca These salts are a subset of fatty acid derivatives, a broad category of compounds derived from fatty acids, which are fundamental components of natural oils and fats. marketresearchintellect.com

Long-chain aliphatic amines and their salts are recognized as cationic surfactants. canada.cacanada.ca The defining characteristic of these molecules is their amphiphilic nature: the nitrogen-containing head group is hydrophilic (water-attracting), while the long alkyl chain or chains are lipophilic (fat-attracting). This dual characteristic allows them to orient themselves at interfaces between immiscible phases, such as oil and water.

Fatty acid derivatives, in general, are pivotal in the chemical industry, serving as renewable feedstocks for a vast array of products. researchgate.net Their applications range from biofuels and lubricants to polymers and cosmetics. marketresearchintellect.comontosight.ai The synthesis of derivatives like N,N-Dimethyloctadecylamine stearate involves modifying the carboxyl group of the fatty acid or the nitrogen of the amine, leading to compounds with tailored properties for specific industrial uses. organic-chemistry.orgnumberanalytics.com The reaction to form this salt is a straightforward acid-base neutralization.

Table 1: Chemical Identity of N,N-Dimethyloctadecylamine Stearate and its Precursors

| Compound Name | Molecular Formula | Role | Key Feature |

|---|---|---|---|

| N,N-Dimethyloctadecylamine | C₂₀H₄₃N | Base (Tertiary Amine) | Long alkyl (C18) chain, dimethylamino group. nist.govspectrumchemical.com |

| Stearic Acid | C₁₈H₃₆O₂ | Acid (Fatty Acid) | Long alkyl (C17) chain, carboxyl group. |

| N,N-Dimethyloctadecylamine Stearate | C₃₈H₇₉NO₂ | Salt (Amine Salt) | Cationic head and two long hydrocarbon tails. |

Overview of its Multifaceted Role in Materials Science and Colloid Chemistry

The primary function of N,N-Dimethyloctadecylamine stearate in materials and colloid science stems from its properties as a surfactant and emulsifier. Its amphiphilic structure enables it to reduce the surface tension between different phases, making it effective in stabilizing emulsions and dispersions.

In materials science , compounds of this class are utilized in various applications:

Polymer and Plastics: They can act as processing aids, dispersants for pigments or fillers, and antistatic agents in polymer matrices. The general class of long-chain aliphatic amines serves as catalysts in the production of polyurethane foams. canada.ca

Coatings and Inks: As dispersing agents, they ensure uniform suspension of particulate matter, which is critical for the final properties of paints and coatings.

Mineral Processing: Cationic surfactants, including long-chain amine salts, are employed as flotation agents in mineral extraction to selectively separate minerals from ore. canada.ca

In colloid chemistry , the focus is on the behavior of the compound in solution and at interfaces. N,N-Dimethyloctadecylamine stearate, when dispersed in a liquid, can self-assemble into organized structures like micelles or adsorb onto surfaces. This behavior is fundamental to its role in:

Emulsion Stabilization: It facilitates the mixing of immiscible liquids, such as oil and water, by forming a protective layer around the droplets of the dispersed phase, preventing them from coalescing.

Surface Modification: It can alter the surface properties of solids, for example, by rendering a hydrophilic surface more hydrophobic.

Table 2: Physicochemical Properties and Applications

| Property | Description | Relevance in Materials & Colloid Science |

|---|---|---|

| IUPAC Name | N,N-dimethyloctadecan-1-amine;octadecanoic acid | Provides unambiguous chemical identification. |

| CAS Number | 14745-75-6 | Unique identifier for chemical substance registration. |

| Appearance | Reported as a clear yellow liquid. | Indicates physical state under certain conditions. |

| Solubility | Slightly soluble in water; more soluble in organic solvents like chloroform (B151607) and hexanes. | Determines its utility in aqueous or non-aqueous systems. |

| Key Function | Surfactant, Emulsifier | Core function driving its applications. |

Historical Trajectory and Current Research Landscape of Amphiphilic Compound Investigations

The study of amphiphilic compounds, like N,N-Dimethyloctadecylamine stearate, has a rich history rooted in the observation of soaps and detergents. An amphiphile is a chemical compound that possesses both hydrophilic (polar, water-loving) and lipophilic (nonpolar, fat-loving) properties. wikipedia.org This dual nature is the cornerstone of their scientific and industrial importance. wikipedia.orgwisdomlib.org

Historically, research began with understanding the fundamental phenomenon of self-assembly, where these molecules spontaneously form aggregates like micelles and lipid bilayers in aqueous solutions to minimize the unfavorable interaction between their lipophilic tails and water. nih.govnih.gov This principle was recognized as the basis for cell membrane structure, a bilayer of phospholipid amphiphiles. wikipedia.orgnih.gov Early investigations also explored their role in prebiotic chemistry, suggesting that such molecules could have formed membranous structures on the early Earth, a crucial step in the origin of life. nih.govresearchgate.net

The contemporary research landscape for amphiphilic compounds is vast and highly interdisciplinary. Current investigations focus on designing novel amphiphiles with complex architectures to create "smart" or functional materials. Key research areas include:

Drug Delivery: Amphiphiles are used to construct nanoscale carriers like liposomes and micelles to encapsulate therapeutic agents, improving their solubility, stability, and targeted delivery. wisdomlib.orgnih.gov

Biomimetics: Researchers design synthetic amphiphiles that mimic natural systems, creating environmentally friendly and biocompatible materials. nih.gov

Advanced Materials: The self-assembly of block copolymers, a type of polymeric amphiphile, is exploited to create highly ordered nanostructures for applications in electronics, photonics, and separation membranes.

The study of specific compounds like N,N-Dimethyloctadecylamine stearate contributes to this broader field by providing insights into the structure-property relationships of cationic amphiphiles and expanding the toolkit for creating functional colloidal systems.

Properties

IUPAC Name |

N,N-dimethyloctadecan-1-amine;octadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43N.C18H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h4-20H2,1-3H3;2-17H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXALKJAAQSZAQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(C)C.CCCCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H79NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Octadecanoic acid, compd. with N,N-dimethyl-1-octadecanamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

14745-75-6 | |

| Record name | Octadecanoic acid, compd. with N,N-dimethyl-1-octadecanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14745-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyloctadecylamine stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014745756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, compd. with N,N-dimethyl-1-octadecanamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearic acid, compound with N,N-dimethyloctadecylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Dynamics of N,n Dimethyloctadecylamine Stearate

Pathways for the Synthesis of N,N-Dimethyloctadecylamine Stearate (B1226849)

The primary synthesis of N,N-dimethyloctadecylamine stearate involves the direct reaction of stearic acid with N,N-dimethyloctadecylamine. nih.gov This reaction can be classified as an acid-base neutralization, where the carboxylic acid group of stearic acid reacts with the tertiary amine group of N,N-dimethyloctadecylamine to form an ammonium-carboxylate salt. chemicalbook.comgeeksforgeeks.org

An alternative, though less direct, synthetic route could involve the conversion of stearic acid to its more reactive acid chloride, followed by a reaction with N,N-dimethyloctadecylamine. This method, a Schotten-Baumann reaction, typically yields an amide. youtube.com The reaction of an acid chloride with a secondary amine is a well-established method for forming tertiary amides. google.comnih.gov

Reactant Stoichiometry and Selection: Stearic Acid and N,N-Dimethyloctadecylamine

The synthesis of N,N-dimethyloctadecylamine stearate is predicated on the selection of two primary reactants: stearic acid and N,N-dimethyloctadecylamine. The reaction proceeds with a 1:1 molar ratio to ensure the complete neutralization and formation of the desired salt. nih.gov

Stearic Acid (Octadecanoic Acid) is a long-chain saturated fatty acid. chemicalbook.comontosight.ai Its physical and chemical properties are well-documented and are crucial for determining appropriate reaction conditions.

N,N-Dimethyloctadecylamine (also known as Dimethylstearamine) is a tertiary amine with a long alkyl chain. guidechem.comgneechem.com Its basic nature and nucleophilic character are central to its reactivity with stearic acid.

| Property | Stearic Acid | N,N-Dimethyloctadecylamine |

|---|---|---|

| Molecular Formula | C18H36O2 | C20H43N |

| Molecular Weight | 284.48 g/mol | 297.57 g/mol |

| Appearance | White, waxy solid chemicalbook.compw.live | Clear colorless to light yellow liquid after melting fishersci.comthermofisher.com |

| Melting Point | 69.3 °C (156.7 °F) geeksforgeeks.orgpw.live | 23 °C guidechem.comgneechem.com |

| Boiling Point | 361 °C (682 °F) uprm.edu | 347 °C chemicalbook.com |

| Solubility in Water | Practically insoluble chemicalbook.com | Slightly soluble gneechem.com |

Optimization of Reaction Conditions: Temperature, Pressure, and Catalytic Systems

The reaction between stearic acid and N,N-dimethyloctadecylamine is an exothermic neutralization reaction that typically does not require a catalyst. chemicalbook.com Key parameters for optimization include temperature and pressure.

Temperature: The reaction is often carried out at an elevated temperature to ensure that both reactants are in a liquid state and to increase the reaction rate. A temperature range of 50-60°C is a plausible starting point, as this is above the melting points of both reactants. guidechem.com For industrial production, controlled heating is applied to facilitate the formation of the compound. nih.gov

Pressure: The reaction is typically conducted at atmospheric pressure.

Catalytic Systems: While the direct salt formation does not necessitate a catalyst, any potential side reactions or alternative synthetic routes, such as amidation, might benefit from catalytic systems. However, for the primary synthesis of the stearate salt, a catalyst is generally not required.

Post-Synthesis Purification Techniques: Distillation and Recrystallization for Purity Enhancement

Following the synthesis, purification of N,N-dimethyloctadecylamine stearate is essential to remove any unreacted starting materials or byproducts.

Distillation: Vacuum distillation is a common method for purifying fatty acid derivatives. doria.fiscientificspectator.com Given the high boiling points of the reactants and the product, distillation would need to be performed under reduced pressure to prevent thermal decomposition. uprm.educhemicalbook.com A two-stage distillation process, where water and other volatile impurities are removed first, followed by distillation of the main product, can be effective. google.com

Recrystallization: Recrystallization is a standard technique for purifying solid organic compounds. The selection of an appropriate solvent system is critical. For long-chain ammonium (B1175870) salts, a common approach is to dissolve the crude product in a solvent in which it is soluble at an elevated temperature and then to precipitate the purified product by cooling or by adding a non-solvent. google.comlibretexts.org Potential solvents could include alcohols or a mixture of a polar and a non-polar solvent.

Exploration of Chemical Reactivity and Derivative Formation

The chemical reactivity of N,N-dimethyloctadecylamine stearate is dictated by the presence of the ammonium and carboxylate functional groups.

Neutralization Reactions and Salt Formation

The formation of N,N-dimethyloctadecylamine stearate is itself a neutralization reaction. chemicalbook.com As a salt of a weak acid (stearic acid) and a weak base (N,N-dimethyloctadecylamine), it can participate in further acid-base reactions. For instance, treatment with a strong acid would protonate the stearate anion, liberating free stearic acid, while treatment with a strong base would deprotonate the N,N-dimethyloctadecylammonium cation, regenerating the free tertiary amine.

Esterification and Transesterification Reactions

Esterification: The carboxylate group of the stearate salt could potentially undergo esterification. The direct esterification of ammonium salts of carboxylic acids with alcohols has been reported, though it often requires the removal of ammonia (B1221849) to proceed efficiently. chemicalbook.com A plausible reaction would involve heating N,N-dimethyloctadecylamine stearate with an alcohol in the presence of an acid catalyst, though this would likely lead to an equilibrium mixture. A more likely pathway to an ester derivative would be the reaction of the stearate salt with an alkyl halide, a method used for the esterification of salts of carboxylic acids. google.com

Transesterification: Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. masterorganicchemistry.comsaudijournals.com Since N,N-dimethyloctadecylamine stearate is a salt and not an ester, it would not directly undergo transesterification. However, if an ester derivative of stearic acid were formed from the salt, that ester could then participate in transesterification reactions, which can be catalyzed by either acids or bases. masterorganicchemistry.comacs.org

Hydrolytic Stability and Degradation Pathways

N,N-Dimethyloctadecylamine stearate is an ammonium carboxylate salt formed from the acid-base reaction between N,N-dimethyloctadecylamine and stearic acid. Its stability in the presence of water is governed by the equilibrium of this salt formation and potential degradation pathways under various conditions.

The primary hydrolytic reaction is the reverse of the salt formation, where the ionic bond between the protonated amine and the carboxylate anion is cleaved by water, yielding the free tertiary amine and carboxylic acid.

Reaction: (CH₃)₂N(C₁₈H₃₇)⁺H • ⁻OOC(C₁₇H₃₅) + H₂O ⇌ (CH₃)₂N(C₁₈H₃₇) + HOOC(C₁₇H₃₅) + H₂O

The extent of this hydrolysis is influenced by factors such as pH and temperature. In acidic conditions, the equilibrium will favor the protonated amine, while in alkaline conditions, the carboxylate salt is more stable.

Degradation Pathways:

Under more strenuous conditions, such as elevated temperatures, the degradation of N,N-Dimethyloctadecylamine stearate can proceed through pathways observed for similar long-chain amine salts. The primary degradation mechanisms for related quaternary ammonium salts are Hofmann elimination and nucleophilic substitution. tue.nlscispace.com While N,N-Dimethyloctadecylamine is a tertiary amine, these pathways provide insight into potential degradation routes.

Hofmann Elimination: This pathway involves the abstraction of a β-hydrogen from one of the alkyl chains by a base (such as the stearate anion or hydroxide (B78521) ions), leading to the formation of an alkene, a tertiary amine, and water. For N,N-Dimethyloctadecylamine, this would likely result in the formation of octadecene.

Nucleophilic Substitution: The stearate anion could act as a nucleophile, attacking one of the methyl groups or the octadecyl chain of the amine, leading to the formation of an ester and the free tertiary amine. However, this is generally less favored than the acid-base equilibrium.

Thermal Degradation: At high temperatures, in the absence of water, amides can be formed through the dehydration of the ammonium carboxylate salt. This reaction, however, typically requires significant energy input to drive off water. sci-hub.se

The degradation of amines can be a complex process, potentially leading to a variety of products and operational issues like foaming and corrosion in industrial applications. nih.govacademicjournals.org

Illustrative Hydrolytic Stability Data:

| pH | Expected Predominant Species | Relative Stability of the Salt |

| 2 | N,N-Dimethyloctadecylammonium ion & Stearic Acid | Low (Hydrolysis Favored) |

| 7 | N,N-Dimethyloctadecylamine Stearate Salt | Moderate (Equilibrium) |

| 10 | N,N-Dimethyloctadecylamine & Stearate ion | High (Salt Form Favored) |

Mechanistic Insights into Reaction Kinetics and Equilibrium

The formation of N,N-Dimethyloctadecylamine stearate is an acid-base neutralization reaction. chemicalbook.com As such, it is typically a fast reaction, driven by the electrostatic attraction between the acidic proton of stearic acid and the lone pair of electrons on the nitrogen atom of the tertiary amine. libretexts.org

Reaction Kinetics:

The reaction involves the transfer of a proton from the carboxylic acid to the amine, forming an ion pair.

(CH₃)₂N(C₁₈H₃₇) + HOOC(C₁₇H₃₅) ⇌ (CH₃)₂N(C₁₈H₃₇)⁺H • ⁻OOC(C₁₇H₃₅)

Factors influencing the reaction rate include:

Solvent: The polarity of the solvent can influence the stability of the ionic intermediate and the transition state.

Temperature: Increased temperature generally increases the reaction rate, although it can also shift the equilibrium.

Steric Hindrance: The bulky octadecyl and stearyl groups can sterically hinder the approach of the reactants, although the flexibility of the long chains mitigates this to some extent.

Reaction Equilibrium:

The reaction between a tertiary amine and a carboxylic acid is an equilibrium process. dtic.mil The position of the equilibrium is determined by the relative basicity of the amine and the acidity of the carboxylic acid, as well as the solvent environment.

Studies on similar systems, such as the reaction of tertiary amines with fatty acids in nonpolar solvents, indicate that the equilibrium can be complex, sometimes involving the formation of complexes with more than one acid molecule per amine molecule. dtic.mil

The equilibrium constant (K_eq) for the formation of the salt can be expressed as:

K_eq = [ (CH₃)₂N(C₁₈H₃₇)⁺H • ⁻OOC(C₁₇H₃₅) ] / [ (CH₃)₂N(C₁₈H₃₇) ] [ HOOC(C₁₇H₃₅) ]

While specific values for the equilibrium constant for this reaction are not available in the surveyed literature, studies on the formation of N,N-dimethyl amides from substituted benzoic acids provide some context for the thermodynamics of related reactions. researchgate.net

Illustrative Equilibrium Data:

The following table provides a hypothetical illustration of how the equilibrium constant might vary with the solvent, based on general chemical principles.

| Solvent | Dielectric Constant | Expected Equilibrium Position | Hypothetical K_eq |

| Hexane | ~1.9 | Favors Reactants | Low |

| Dichloromethane | ~9.1 | Intermediate | Moderate |

| Water | ~80 | Favors Products (Salt) | High |

Advanced Analytical Characterization Techniques for Material Systems Incorporating N,n Dimethyloctadecylamine Stearate

Spectroscopic Probes for Molecular Structure and Compositional Analysis

Spectroscopic techniques are fundamental in elucidating the molecular architecture of N,N-Dimethyloctadecylamine stearate (B1226849). They confirm the formation of the salt, identify its constituent functional groups, and provide a detailed structural map.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in N,N-Dimethyloctadecylamine stearate, thereby confirming its formation and purity. The FT-IR spectrum of the salt is a composite of the vibrations from both the stearate anion and the dimethyloctadecylammonium cation.

The formation of the salt involves the transfer of a proton from the carboxylic acid group of stearic acid to the nitrogen atom of the tertiary amine, N,N-Dimethyloctadecylamine. This structural change leads to distinct differences in the FT-IR spectrum compared to the individual reactants. Key spectral features for N,N-Dimethyloctadecylamine stearate include:

Absence of Carboxylic Acid O-H Stretch: The broad absorption band characteristic of the O-H stretching vibration in the carboxylic acid dimer of stearic acid (typically found between 2500-3300 cm⁻¹) disappears upon salt formation.

Presence of N⁺-H Stretch: A new, broad, and strong absorption band appears, generally in the 2400-2700 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibration in a tertiary amine salt. spectroscopyonline.com

Carboxylate Anion Stretches: The sharp and intense C=O stretching peak of the carboxylic acid (around 1700 cm⁻¹) is replaced by two distinct bands for the carboxylate anion (COO⁻). These are the asymmetric stretching vibration (νₐₛ) typically appearing around 1550-1610 cm⁻¹ and the symmetric stretching vibration (νₛ) around 1400-1440 cm⁻¹.

C-H Stretching Vibrations: Intense absorption bands between 2850 and 3000 cm⁻¹ are present due to the symmetric and asymmetric stretching of C-H bonds in the long methylene (B1212753) (CH₂) chains and terminal methyl (CH₃) groups of both the stearate and the octadecylamine (B50001) moieties.

C-N Stretching Vibrations: The C-N stretching vibrations of the tertiary amine salt are expected in the 1000-1250 cm⁻¹ range, though they can sometimes be difficult to distinguish in a complex spectrum.

By analyzing the presence and absence of these key bands, FT-IR provides definitive evidence of the acid-base reaction and the formation of the N,N-Dimethyloctadecylamine stearate salt.

Table 1: Expected FT-IR Characteristic Absorption Bands for N,N-Dimethyloctadecylamine Stearate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850-3000 | C-H Stretch | -CH₃, -CH₂- |

| 2400-2700 | N⁺-H Stretch | Tertiary Amine Salt |

| 1550-1610 | C=O Asymmetric Stretch | Carboxylate (COO⁻) |

| 1400-1440 | C=O Symmetric Stretch | Carboxylate (COO⁻) |

| ~1465 | C-H Bend (Scissoring) | -CH₂- |

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, offers a detailed map of the molecular structure of N,N-Dimethyloctadecylamine stearate. It allows for the precise assignment of atoms within the molecule, confirming the connectivity and chemical environment.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the different types of protons and their neighboring atoms. For N,N-Dimethyloctadecylamine stearate, the spectrum would show:

N-Methyl Protons: A characteristic singlet peak corresponding to the six protons of the two methyl groups attached to the nitrogen atom (-N⁺(CH₃)₂). Due to the protonation of the nitrogen, this signal would be shifted downfield compared to the free amine, likely appearing in the range of δ 2.9-3.3 ppm. rsc.org

Alkyl Chain Protons: A large, complex multiplet signal centered around δ 1.2-1.4 ppm arises from the numerous methylene (-CH₂-) protons in the long alkyl chains of both the stearate and the octadecylamine components. magritek.com

α-Methylene Protons: The protons on the carbons alpha to the functional groups are shifted further downfield. The -CH₂- protons adjacent to the carboxylate group (α-CH₂ of stearate) would typically appear as a triplet around δ 2.2-2.4 ppm. The -CH₂- protons adjacent to the protonated nitrogen (α-CH₂ of octadecylamine) would be shifted significantly downfield, appearing as a multiplet around δ 3.0-3.4 ppm. chemicalbook.comresearchgate.net

Terminal Methyl Protons: The terminal methyl groups (-CH₃) of both long alkyl chains would appear as a triplet at approximately δ 0.8-0.9 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon: The carbon of the carboxylate group (COO⁻) is highly deshielded and would appear significantly downfield, typically in the range of δ 178-182 ppm. aocs.org

N-Methyl Carbons: The carbons of the N-methyl groups (-N⁺(CH₃)₂) would appear in the range of δ 40-45 ppm. docbrown.info

Alkyl Chain Carbons: The carbons of the long methylene chains would produce a series of signals between δ 22-35 ppm. Specific carbons, such as those alpha and beta to the functional groups and the terminal carbons, would have distinct chemical shifts. magritek.com The α-carbon of the stearate would be around δ 34-36 ppm, while the α-carbon of the octadecylamine would be around δ 55-60 ppm. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N,N-Dimethyloctadecylamine Stearate

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Terminal -CH₃ | 0.8-0.9 (t) | ~14 |

| Bulk -(CH₂)ₙ- | 1.2-1.4 (m) | 22-35 |

| α-CH₂ (Stearate) | 2.2-2.4 (t) | 34-36 |

| α-CH₂ (Amine) | 3.0-3.4 (m) | 55-60 |

| -N⁺(CH₃)₂ | 2.9-3.3 (s) | 40-45 |

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of N,N-Dimethyloctadecylamine stearate, which aids in confirming its identity and assessing its purity. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed, each with specific advantages.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of the salt by GC-MS can be challenging due to its low volatility and thermal lability. Often, the compound may decompose in the hot injector port into its constituent amine and acid. However, if the compound is analyzed, standard Electron Ionization (EI) would likely produce a weak or non-existent molecular ion peak. The fragmentation pattern would be dominated by ions characteristic of the amine portion.

A prominent base peak at m/z 58 is expected, corresponding to the stable [(CH₃)₂N=CH₂]⁺ fragment resulting from α-cleavage of the octadecyl chain. chromforum.org

Other fragments would arise from the cleavage of the long alkyl chains. To obtain molecular weight information, a softer ionization technique like Chemical Ionization (CI) would be preferable, which would yield a more abundant protonated molecule [M+H]⁺.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is generally the preferred method for analyzing ionic and non-volatile compounds like N,N-Dimethyloctadecylamine stearate. chromforum.orgnih.gov The compound can be separated from impurities using reverse-phase liquid chromatography (e.g., with a C18 column) and then ionized using a soft ionization source like Electrospray Ionization (ESI).

In positive ion mode, the primary ion observed would be the N,N-Dimethyloctadecylammonium cation at m/z 298.3.

In negative ion mode, the stearate anion would be observed at m/z 283.3.

Tandem MS (MS/MS) can be used to further confirm the structure by fragmenting the parent ions and analyzing the resulting daughter ions. nih.gov For example, fragmentation of the m/z 298.3 ion would produce characteristic neutral losses corresponding to the alkyl chain.

Table 3: Expected Key Mass Spectrometry Fragments for N,N-Dimethyloctadecylamine Stearate

| Technique | Ionization Mode | m/z (Daltons) | Identity of Fragment |

|---|---|---|---|

| GC-MS | EI | 58 | [(CH₃)₂N=CH₂]⁺ |

| LC-MS | ESI (+) | 298.3 | [C₂₀H₄₄N]⁺ (N,N-Dimethyloctadecylammonium cation) |

Thermal Analysis for Phase Behavior and Material Stability

Thermal analysis techniques are essential for characterizing the phase transitions and thermal stability of materials. For N,N-Dimethyloctadecylamine stearate, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on its melting behavior and decomposition profile.

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature. It is used to determine melting points, crystallization temperatures, glass transitions, and heats of fusion. nih.gov For a long-chain organic salt like N,N-Dimethyloctadecylamine stearate, the DSC thermogram reveals key information about its physical state and phase behavior.

A typical DSC heating scan for this compound would show a distinct endothermic peak corresponding to its melting transition. The peak temperature of this endotherm is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion (ΔHբ). The presence of long alkyl chains from both the stearate and the amine components suggests that the material will have a well-defined melting point. The ionic interaction between the ammonium (B1175870) cation and the carboxylate anion contributes to the crystal lattice energy, influencing the melting temperature. mdpi.com

The purity of the sample can also be assessed, as impurities typically cause a broadening of the melting peak and a depression of the melting point. Furthermore, DSC can reveal polymorphism, where a compound can exist in multiple crystalline forms, each with a unique melting point and thermal signature. mdpi.com Fatty acid derivatives are known to exhibit complex polymorphic behavior. sci-hub.ru

Table 4: Representative Thermal Transition Data for Related Compounds from DSC

| Compound | Melting Point (°C) | Enthalpy of Fusion (J/g) |

|---|---|---|

| Stearic Acid | ~69 | ~200 |

| Palmitic Acid | ~63 | ~203 |

| Capric-Myristic Acid Eutectic Mixture | ~22 | ~146 |

Note: Data is compiled from related literature for context and is not specific to N,N-Dimethyloctadecylamine stearate. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material. ssbodisha.ac.in

For N,N-Dimethyloctadecylamine stearate, the TGA curve would show the temperature at which the compound begins to decompose, indicated by the onset of mass loss. The analysis can identify single or multiple decomposition steps. Due to its salt structure, the initial decomposition might involve the dissociation of the salt back into volatile stearic acid and N,N-Dimethyloctadecylamine, followed by the degradation of the individual components at higher temperatures.

Studies on related fatty acid amides and other long-chain organic molecules show thermal stability up to approximately 200°C, after which significant decomposition occurs. researchgate.netacs.org The TGA profile provides a critical upper temperature limit for the processing and application of material systems incorporating N,N-Dimethyloctadecylamine stearate. The derivative of the TGA curve (DTG curve) can be used to more clearly identify the temperatures at which the rate of mass loss is at its maximum.

Table 5: Predicted Thermal Decomposition Stages for N,N-Dimethyloctadecylamine Stearate from TGA

| Temperature Range (°C) | Predicted Process | Expected Mass Loss |

|---|---|---|

| < 150°C | Loss of residual solvent/moisture | Minor |

| 200 - 350°C | Onset of decomposition; potential dissociation of salt and volatilization/degradation of amine/acid | Major Mass Loss Step 1 |

Surface and Interfacial Characterization Methodologies

The behavior of N,N-Dimethyloctadecylamine Stearate at interfaces is fundamental to its function. Whether forming a self-assembled monolayer on a substrate or the outer shell of a nanoparticle, its surface properties dictate interactions with the surrounding environment.

Atomic Force Microscopy (AFM) for Surface Morphology and Intermolecular Forces

Atomic Force Microscopy (AFM) is a premier technique for studying material surfaces at the nanoscale. researchgate.netpressbooks.pub It generates high-resolution, three-dimensional topographical images by scanning a sharp probe over a surface, allowing for the direct visualization of film morphology, defects, and domain structures. pressbooks.pub For systems containing N,N-Dimethyloctadecylamine Stearate, AFM can reveal how the lipid packs into monolayers or bilayers. Studies on analogous long-chain fatty acids, like stearic acid, show that AFM can distinguish between different phases (liquid-expanded vs. liquid-condensed) and identify the formation of homogeneous layers versus patchy or incomplete films. researchgate.netresearcher.life For instance, stearic acid monolayers on sapphire have been shown to form full-coverage films that maintain their integrity up to at least 70°C. researchgate.net

Beyond imaging, AFM can perform force spectroscopy to measure intermolecular and surface forces. aps.orgresearchgate.net By recording the force between the AFM tip and the sample as they approach and retract, researchers can quantify adhesion and repulsion. researchgate.net This data provides insight into the surface energy and mechanical properties of films containing N,N-Dimethyloctadecylamine Stearate, which are critical for understanding their stability and interaction with other molecules. mdpi.com

| Material System | AFM Finding | Significance | Reference |

|---|---|---|---|

| Stearic Acid Monolayer on Sapphire | Film remains fully covered and intact after annealing at 70°C. Brighter regions in AFM images indicate film material. | Demonstrates thermal stability of the self-assembled monolayer (SAM). | researchgate.net |

| Stearic Acid Monolayer on Cu and Co | Monolayer does not degrade upon ZnO atomic layer deposition (ALD), indicating chemical stability during processing. | Highlights the potential of stearic acid SAMs as effective inhibitors for area-selective ALD processes. | mdpi.com |

| Langmuir-Blodgett Monolayers of Stearic Acid | Forms a liquid condensed phase at surface concentrations between ~20 and 27 Ų per molecule. | Characterizes the packing density and phase behavior of the monolayer at an air-water interface. | researchgate.net |

X-ray Reflectivity (XRR) for Thin Film Structural Analysis

X-ray Reflectivity (XRR) is a powerful, non-destructive technique used to determine the thickness, density, and roughness of thin films and multilayered structures with high precision. blue-scientific.commeasurlabs.comuc.edu The method involves directing a beam of X-rays at a sample at a very shallow (grazing) angle and measuring the intensity of the reflected X-rays. uc.edu The resulting interference pattern, known as Kiessig fringes, is analyzed to extract detailed structural parameters. researchgate.netnih.gov

For material systems incorporating N,N-Dimethyloctadecylamine Stearate, XRR can provide accurate measurements of film thickness from a few nanometers up to several hundred. uc.eduresearchgate.net It is also highly sensitive to the electron density profile perpendicular to the surface, allowing for the characterization of individual layers in a multilayer stack and the roughness of both the surface and any buried interfaces. blue-scientific.comresearchgate.net This capability is invaluable for confirming the formation of well-ordered monolayers or bilayers and for detecting any interfacial layers, such as oxides, that may form on the substrate. blue-scientific.com

| Parameter Measured | Typical Range/Application | Finding/Example | Reference |

|---|---|---|---|

| Film Thickness | Accurate for films from 1-150 nm. Can measure up to several hundred nm. | A Ta coating on Si was measured to be 8.7 nm thick, with a 2.8 nm Ta₂O₅ oxide layer. | blue-scientific.commeasurlabs.com |

| Surface/Interface Roughness | Provides nanometer-scale roughness values. | In a GaN/AlN superlattice, roughness decreased from 0.4 nm to 0.2 nm from substrate to surface. | blue-scientific.com |

| Electron Density | Relates to the material's physical density (g/cm³). | Density of GaN layers in a superlattice increased from 6.0 to 7.3 g/cm³. | blue-scientific.com |

| Multilayer Structure | Can resolve individual layers in complex stacks. | Used to evaluate layer-by-layer deposition of amorphous SiC and carbon thin films. | researchgate.netdntb.gov.ua |

Imaging Ellipsometry for Film Thickness and Optical Properties

Imaging ellipsometry combines the principles of traditional ellipsometry with optical microscopy, enabling spatially resolved characterization of thin films. parksystems.comnih.gov The technique measures the change in the polarization state of light (represented by the parameters Psi, Ψ, and Delta, Δ) upon reflection from a sample surface. jawoollam.comhoriba.com By analyzing these changes, one can determine both the thickness and the optical constants (refractive index and extinction coefficient) of a film. horiba.comsvc.org

The primary advantage of imaging ellipsometry is its ability to create maps of film thickness and optical properties across a surface with micrometer-scale lateral resolution. parksystems.com This is particularly useful for assessing the uniformity of films containing N,N-Dimethyloctadecylamine Stearate. It can identify defects, contaminants, or regions of varying thickness that might be missed by single-point measurement techniques. researchgate.net The technique is extremely sensitive, capable of measuring films from the sub-nanometer (monolayer) regime up to several microns. parksystems.comnih.gov This sensitivity makes it ideal for dynamic studies of film formation and for quality control in fabrication processes. nih.gov

| Parameter | Measurement Capability | Significance | Reference |

|---|---|---|---|

| Film Thickness | Sub-nm to several microns. Vertical resolution can be ~0.1 nm. | Allows for precise characterization of monolayer and multilayer systems. | parksystems.comnih.gov |

| Optical Constants (n, k) | Determines refractive index (n) and extinction coefficient (k). | Provides information on material composition and quality. | svc.org |

| Lateral Resolution | Down to ~1 µm. | Enables mapping of film uniformity and identification of micro-structured features. | parksystems.com |

| Sensitivity | Highly sensitive to phase changes, ideal for ultra-thin films. | Can detect monolayer formation and subtle changes in film structure. | svc.orgnih.gov |

Colloidal and Dispersion Characterization

When N,N-Dimethyloctadecylamine Stearate is used to form nanoparticles or other dispersed systems, understanding their colloidal properties is paramount. These properties determine the formulation's stability, particle-particle interactions, and ultimately, its in-vivo fate.

Multi-Angle Light Scattering (MALLS) for Particle Size Distribution and Aggregation Dynamics

Multi-Angle Light Scattering (MALLS) is an absolute technique for determining the molar mass and size of macromolecules and nanoparticles in solution. researchgate.net When coupled with a separation technique like Size-Exclusion Chromatography (SEC) or Field-Flow Fractionation (FFF), it becomes a powerful tool for characterizing complex samples. researchgate.netwyatt.com The system measures the intensity of light scattered by particles at various angles simultaneously. malvernpanalytical.com This angular dependence allows for the accurate determination of the root-mean-square (RMS) radius (radius of gyration, Rg) and the absolute molar mass without relying on column calibration or reference standards. researchgate.net

For dispersions containing N,N-Dimethyloctadecylamine Stearate, such as lipid nanoparticles, MALLS is essential for characterizing critical quality attributes. malvernpanalytical.comwyatt.com It provides detailed particle size distributions, can quantify particle concentration, and is highly effective at detecting and quantifying aggregation. wyatt.comresearchgate.net Monitoring these parameters is crucial during formulation development and for assessing the stability of the final product over time. wyatt.com

| Parameter | Technique | Finding/Application | Reference |

|---|---|---|---|

| Particle Size & Distribution | SEC-MALLS or FFF-MALLS | Provides higher resolution for particle size distribution compared to standard DLS or NTA. Can accurately measure sizes from ~0.3 nm to 1 µm. | nih.govmdpi.com |

| Aggregation Analysis | SEC-MALLS | Detects and quantifies the presence of dimers, trimers, and higher-order aggregates. | researchgate.net |

| Particle Concentration | Multi-Angle DLS (MADLS) | Can determine the number of particles per mL, with accuracy typically within 50% of the nominal value. | researchgate.net |

| Payload Analysis (for LNPs) | FFF-MALLS-UV-dRI | Quantifies nucleic acid payload, encapsulation efficiency, and lipid concentration simultaneously. | wyatt.com |

Zeta Potential Measurements for Electrokinetic Properties and Colloidal Stability

Zeta potential (ζ) is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of colloidal stability. wyatt.comentegris.com It represents the electrical potential at the slipping plane, which separates the layer of fluid attached to a particle from the bulk fluid. entegris.com A high magnitude zeta potential (e.g., > +30 mV or < -30 mV) indicates strong electrostatic repulsion between particles, which helps prevent aggregation and ensures a stable dispersion. colostate.eduresearchgate.net Conversely, a zeta potential near zero suggests that attractive forces may dominate, leading to flocculation and instability. entegris.com

For systems with N,N-Dimethyloctadecylamine Stearate, a cationic lipid, the zeta potential is expected to be positive at neutral or acidic pH. The tertiary amine group (N,N-Dimethyloctadecylamine) becomes protonated (positively charged) at pH values below its pKa. This positive charge is fundamental to the stability of the resulting nanoparticles and their interaction with negatively charged species. researchgate.net The measurement of zeta potential as a function of pH is critical, as it reveals the pH range over which the dispersion is stable and identifies the isoelectric point (IEP), the pH at which the zeta potential is zero and the system is least stable. colostate.edusci-hub.se

| Parameter | Condition | Observation | Significance | Reference |

|---|---|---|---|---|

| Zeta Potential (ζ) | General Principle | Values > +30 mV or < -30 mV generally indicate good colloidal stability. | Predicts long-term stability and prevents particle aggregation. | colostate.edu |

| Effect of pH | Increasing pH | For cationic surfactants, increasing pH can decrease the positive zeta potential, potentially leading to charge reversal. | Determines the pH range for optimal stability and functionality. | researchgate.netsci-hub.se |

| Effect of Surfactant | Addition of Cationic Surfactant | Can diminish or reverse the negative charge on particles or air bubbles in solution. | Shows how formulation components influence surface charge. | researchgate.net |

| Isoelectric Point (IEP) | ζ = 0 mV | The point of minimum stability where particle aggregation is most likely. | A critical parameter to avoid during formulation and storage. | colostate.edusci-hub.se |

Interfacial Phenomena and Colloid Chemistry of N,n Dimethyloctadecylamine Stearate

Surface Activity and Wetting Dynamics at Liquid-Air and Liquid-Solid Interfaces

N,N-Dimethyloctadecylamine stearate (B1226849) is a surface-active agent, meaning it preferentially adsorbs at interfaces, such as the boundary between a liquid and air or a liquid and a solid. This adsorption alters the interfacial tension, a key parameter governing wetting and other dynamic surface phenomena. The cationic head group, derived from the protonated N,N-Dimethyloctadecylamine, and the anionic carboxylate of the stearate, along with their long hydrocarbon chains, contribute to this surface activity.

The efficiency of surface tension reduction and the resulting wetting dynamics are influenced by factors such as the concentration of the surfactant, the pH of the aqueous phase, and the presence of other electrolytes. At the liquid-air interface, the molecules orient themselves with their hydrophilic head groups in the water and their hydrophobic tails extending into the air, forming a monolayer that lowers the surface tension of the water.

At the liquid-solid interface, the adsorption of N,N-Dimethyloctadecylamine stearate can modify the wetting characteristics of the solid surface. Depending on the nature of the solid and the liquid, the surfactant can either increase or decrease the contact angle of a liquid droplet on the surface. For instance, on a hydrophilic surface, the adsorption of this amphiphile can render the surface more hydrophobic, thereby increasing the contact angle and reducing wetting. Conversely, on a hydrophobic surface, its adsorption can increase surface wettability.

Emulsification Mechanisms and Stability in Heterogeneous Systems

The ability of N,N-Dimethyloctadecylamine stearate to act as an emulsifier stems from its amphiphilic structure, which allows it to stabilize dispersions of immiscible liquids, such as oil and water.

While commonly associated with oil-in-water or water-in-oil emulsions, the principles of emulsification extend to non-aqueous systems. In such emulsions, two immiscible non-aqueous liquids are stabilized by a suitable emulsifying agent. N,N-Dimethyloctadecylamine stearate, with its dual lipophilic character (two long alkyl chains), can be an effective stabilizer for certain non-aqueous emulsions. The mechanism involves the adsorption of the emulsifier at the interface between the two non-aqueous phases, creating a steric or electrostatic barrier that prevents droplet coalescence. The specific orientation and packing of the emulsifier molecules at the interface are crucial for the stability of these systems.

In various formulations, N,N-Dimethyloctadecylamine stearate functions as both an emulsifier and a stabilizer. As an emulsifier, it facilitates the formation of an emulsion by reducing the interfacial tension between the two phases, which lowers the energy required for dispersion. Once the emulsion is formed, it acts as a stabilizer by forming a protective film around the dispersed droplets. This film can prevent coalescence through several mechanisms:

Steric Hindrance: The bulky hydrocarbon chains of the stearate and the N,N-Dimethyloctadecylamine project into the continuous phase, creating a physical barrier that prevents droplets from approaching each other too closely.

Electrostatic Repulsion: If the emulsion is aqueous and the pH is such that the amine head group is protonated, the droplets will acquire a net positive charge. The resulting electrostatic repulsion between like-charged droplets contributes significantly to the stability of the emulsion.

The effectiveness of N,N-Dimethyloctadecylamine stearate as an emulsifier and stabilizer is dependent on the specific formulation, including the nature of the oil and water phases, the pH, and the presence of other components.

Formation and Characterization of Langmuir Monolayers and Langmuir-Blodgett Films

Langmuir monolayers are single-molecule-thick films of insoluble or sparingly soluble amphiphilic molecules formed at a liquid-gas interface. wikipedia.org These monolayers can be subsequently transferred onto a solid substrate to create Langmuir-Blodgett (LB) films. wikipedia.org

The behavior of N,N-Dimethyloctadecylamine stearate monolayers at the air-water interface can be studied using a Langmuir trough. By compressing the monolayer with a movable barrier, one can measure the surface pressure (the reduction in surface tension) as a function of the area per molecule. This relationship is represented by a pressure-area (π-A) isotherm. researchgate.net

A typical π-A isotherm for a stearic acid monolayer, a component of the subject compound, reveals several distinct phases. researchgate.net At large areas per molecule, the molecules are far apart and behave as a two-dimensional gas (G). As the area is decreased, the surface pressure begins to rise, and the monolayer transitions through different phases, such as the liquid-expanded (LE), liquid-condensed (LC), and solid (S) phases. researchgate.net The presence of the N,N-Dimethyloctadecylamine counter-ion would be expected to influence the packing and phase behavior of the stearate monolayer. The exact transition points and the compressibility of each phase provide valuable information about the molecular interactions and ordering within the monolayer.

Table 1: Typical Phase Transitions in Fatty Acid Langmuir Monolayers

| Phase | Description | Typical Area per Molecule (Ų/molecule) |

| Gas (G) | Molecules are far apart with minimal interaction. | > 40 |

| Liquid-Expanded (LE) | Molecules are in a disordered, fluid-like state. | 25 - 40 |

| Liquid-Condensed (LC) | Molecules are more ordered and tilted. | 20 - 25 |

| Solid (S) | Molecules are tightly packed in a crystalline-like state. | < 20 |

Note: The exact values can vary depending on temperature, subphase composition, and the specific amphiphile.

The stability and properties of a Langmuir monolayer of N,N-Dimethyloctadecylamine stearate are highly sensitive to the composition of the aqueous subphase, particularly its pH and the presence of ions. researchgate.netutwente.nl The pH of the subphase determines the degree of ionization of the stearic acid's carboxyl group and the protonation of the N,N-Dimethyloctadecylamine's amino group.

At low pH, the carboxyl group of stearic acid is protonated and uncharged, while the amine group of N,N-Dimethyloctadecylamine is protonated, leading to a net positive charge. At high pH, the carboxyl group is deprotonated (anionic), and the amine group is deprotonated (neutral). The electrostatic interactions between the head groups, as well as between the head groups and any ions in the subphase, significantly affect the packing and stability of the monolayer. For instance, the presence of divalent cations (like Ca²⁺ or Mg²⁺) in the subphase can form bridges between the anionic carboxylate head groups, leading to a more condensed and stable monolayer. researchgate.net Studies on stearic acid monolayers have shown that increasing the pH and/or salt concentration of the subphase can enhance the stability of the film against fracture. utwente.nl

Molecular Orientation and Packing Density within Interfacial Films

As an amphiphilic compound, N,N-Dimethyloctadecylamine stearate consists of a polar head group (the dimethylammonium cation paired with the stearate carboxylate) and a nonpolar tail (the long octadecyl and stearyl hydrocarbon chains). This structure dictates its orientation at interfaces, such as the air-water interface. The hydrophilic head group preferentially orients towards the aqueous phase, while the hydrophobic alkyl chains point towards the air or a nonpolar phase. uni-regensburg.de This self-assembly into a monolayer significantly reduces the surface tension of the liquid. uni-regensburg.de

The packing density of the molecules within this interfacial film is influenced by factors like surface pressure and temperature. Studies on Langmuir films of stearic acid, a constituent of the title compound, show that as the surface pressure increases, the molecules transition from a fluid-like state to a more ordered, solid-like film with well-packed alkyl chains. researchgate.netmdpi.com The packing arrangement in such ordered films is often triclinic. researchgate.net For N,N-Dimethyloctadecylamine stearate, the presence of two long alkyl chains and the ionic headgroup would lead to complex packing arrangements that balance the repulsive forces between the headgroups and the attractive van der Waals forces between the hydrocarbon tails. Research on similar double-tail cationic surfactants has shown they can form hierarchical, layered structures, suggesting that N,N-Dimethyloctadecylamine stearate could also exhibit complex, well-organized interfacial films. nih.gov

Interactions with Charged Substrates and Polymeric Species

Adsorption Characteristics on Negatively Charged Surfaces

The cationic nature of the N,N-dimethyloctadecylammonium headgroup governs its adsorption onto negatively charged surfaces, such as silica (B1680970) or clay particles in aqueous solutions. nih.gov The adsorption mechanism is generally understood to be a two-step process. researchgate.net

Electrostatic Attraction: At low concentrations, individual surfactant cations are adsorbed onto the oppositely charged sites of the substrate. This initial adsorption is primarily driven by strong electrostatic interactions. nih.gov

Hydrophobic Interaction: As the surface concentration of adsorbed surfactant increases, the hydrophobic alkyl tails begin to associate with each other, driven by hydrophobic forces. This cooperative process leads to the formation of surface aggregates, often called hemimicelles or admicelles, at a concentration known as the critical surface aggregation concentration (csac). nih.govtdl.org This aggregation significantly increases the amount of adsorbed surfactant.

Research on analogous cationic surfactants on silica surfaces has quantified these adsorption behaviors. For instance, the adsorption of dodecyltrimethylammonium (B156365) bromide (DTAB) on silica is strongly influenced by the number of available negative surface sites and the ionic strength of the solution, which affects the electrostatic driving force. nih.gov Studies using total internal reflection Raman spectroscopy on dimethyldodecylamine N-oxide (DDAO), another surface-active molecule, provide insight into the surface coverage that can be achieved.

| Parameter | Value | Condition |

|---|---|---|

| Critical Surface Aggregation Concentration (csac) | 0.15 mM | Adsorption from aqueous solution onto hydrophilic silica. |

| Maximum Surface Coverage | 6.6 ± 0.3 µmol/m² |

This data illustrates that surface aggregation occurs at a concentration significantly lower than the bulk critical micelle concentration (cmc), indicating a high affinity for the surface. tdl.org The adsorption of N,N-Dimethyloctadecylamine stearate is expected to follow a similar pattern, driven by the same electrostatic and hydrophobic forces.

Influence on Colloidal Dispersion Stability and Flocculation

The adsorption of N,N-Dimethyloctadecylamine stearate onto particles in a colloidal dispersion directly impacts the stability of that dispersion. In a system of negatively charged particles, such as kaolin (B608303) or other mineral suspensions, the initial electrostatic repulsion between particles maintains stability. researchgate.net The introduction of a cationic surfactant like N,N-Dimethyloctadecylamine stearate disrupts this stability through a well-established mechanism:

Charge Neutralization: The cationic headgroups of the surfactant adsorb onto the negative particle surfaces, progressively neutralizing the surface charge. researchgate.net As the net charge on the particles decreases, the electrostatic repulsion between them weakens.

Flocculation: Once the repulsive energy barrier is sufficiently lowered, particles can approach each other closely enough for attractive van der Waals forces to dominate, leading to aggregation and flocculation. The surfactant can also form bridges between particles, further promoting the formation of larger flocs. researchgate.net

The effectiveness of a cationic surfactant in inducing flocculation depends on its concentration. Insufficient amounts may only partially neutralize the charge, while an excess can lead to charge reversal and restabilization of the dispersion due to renewed electrostatic repulsion between now positively charged particles. Therefore, an optimal concentration exists for achieving maximum flocculation and sedimentation, which is a critical consideration in applications like water treatment and mineral processing.

Complexation with Polyelectrolytes and Other Amphiphiles

In aqueous solutions, the cationic N,N-Dimethyloctadecylamine stearate can interact strongly with oppositely charged macromolecules (anionic polyelectrolytes) and other amphiphiles. nih.gov These interactions are driven by a combination of electrostatic attraction between the cationic surfactant headgroup and the anionic groups on the polymer, and hydrophobic interactions. nih.gov

The complexation process typically begins at a surfactant concentration known as the critical aggregation concentration (cac), which is often much lower than the surfactant's own cmc. acs.org This interaction leads to the formation of polyelectrolyte-surfactant complexes (PESCs). nih.gov The structure of these complexes can vary widely, from soluble micelle-like aggregates decorating the polymer chain to larger, insoluble precipitates, depending on the concentrations of the components, ionic strength, and the specific chemistries of the surfactant and polymer. nih.gov

Key features of this complexation include:

Cooperative Binding: The binding of initial surfactant molecules to the polymer chain facilitates the binding of subsequent molecules, a cooperative process driven by hydrophobic interactions between the surfactant tails. acs.org

Counterion Release: The association of the surfactant cation with the anionic sites on the polyelectrolyte releases their respective small counterions into the solution, providing a significant entropic driving force for the complexation. nih.govnih.gov

Enhanced Surface Activity: The resulting PESCs can be significantly more surface-active than either the surfactant or the polyelectrolyte alone, readily adsorbing at interfaces. researchgate.net

These complexes are central to numerous applications, including the formulation of shampoos, detergents, and advanced delivery systems, where the combined properties of the surfactant and polymer are harnessed. nih.gov

Self-Assembly Behavior in Aqueous and Non-Aqueous Environments

The amphiphilic nature of N,N-Dimethyloctadecylamine stearate drives its self-assembly into organized supramolecular structures in both aqueous and non-aqueous environments.

In aqueous solutions, once the concentration exceeds the critical micelle concentration (cmc), the surfactant molecules aggregate to form micelles. nih.gov In these structures, the hydrophobic octadecyl and stearyl tails form a core that is shielded from the water, while the polar dimethylammonium stearate headgroups form a hydrophilic shell at the micelle-water interface. The parent amine, N,N-Dimethyloctadecylamine, is noted as being insoluble in water, which suggests that the stearate salt will have a very low cmc and a strong tendency to self-assemble. chemicalbook.com Given its double-tailed structure, it may form more complex aggregates than simple spherical micelles, such as vesicles or lamellar (layered) phases, similar to other double-tailed cationic surfactants. nih.gov

In non-aqueous, non-polar environments such as oils, the self-assembly behavior is inverted. The polar headgroups associate to form a polar core, while the hydrocarbon tails extend into the organic solvent. This "reverse micelle" formation allows the surfactant to solubilize small amounts of water or other polar substances within the non-polar medium. Cationic surfactants, including those with an octadecyl chain, have been investigated as flow improvers and viscosity reducers for crude oil. researchgate.net In this context, they act as dispersants, adsorbing onto nascent wax crystals to prevent them from agglomerating and impeding flow, demonstrating their functional self-assembly in a complex non-aqueous system. researchgate.net

Applications of N,n Dimethyloctadecylamine Stearate in Advanced Materials Science and Engineering

Performance as Processing Aids and Additives in Polymer and Elastomer Systems

In the processing of polymers and elastomers, additives play a crucial role in improving efficiency and the final properties of the material. N,N-Dimethyloctadecylamine stearate (B1226849) serves as a valuable processing aid due to its lubricating and surface-active properties.

While specific studies detailing the rheological effects of N,N-Dimethyloctadecylamine stearate are not extensively documented in public literature, its function can be inferred from the behavior of similar long-chain alkyl ammonium (B1175870) salts and metal stearates, which are widely used as polymer processing aids. greenchemicals.eubaerlocher.comresearchgate.net These additives are known to reduce friction during processing by facilitating the flow of the polymer melt over metal surfaces. greenchemicals.eu The long, non-polar octadecyl and stearate chains of N,N-Dimethyloctadecylamine stearate can act as internal lubricants, reducing the viscosity of the polymer melt and allowing for lower processing temperatures and pressures. This can lead to several benefits, including the elimination of melt fracture, reduced extruder die build-up, and improved surface finish of the final product. arkema.com

Static electricity is a significant issue in the manufacturing and use of synthetic textiles, leading to problems like fabric cling and dust attraction. google.comscribd.com N,N-Dimethyloctadecylamine stearate, as a quaternary ammonium salt, can be employed as an effective anti-static agent. gatech.edunih.gov The anti-static properties of such compounds are attributed to their ability to increase the electrical conductivity of the fabric surface. deuteron.com The mechanism involves the ionic nature of the additive and its ability to attract moisture from the atmosphere, forming a thin, conductive layer on the fiber surface. deuteron.com

The hydrophilic head of the quaternary ammonium salt orients towards the surface, attracting water molecules, while the hydrophobic tail remains anchored in the surrounding matrix. deuteron.com This creates a dissipative layer that prevents the build-up of static charges. Research on related quaternary ammonium compounds derived from stearic acid has demonstrated their effectiveness in reducing the surface resistivity of fabrics like polyester (B1180765). google.com For instance, a condensate of stearic acid and diethanolamine (B148213) quaternized with dimethyl sulfate (B86663) has been shown to significantly lower the resistivity of polyester fabric, thereby improving its anti-static characteristics. google.com The effectiveness of these treatments can be further enhanced by the addition of certain inorganic salts. google.com

Table 1: Effect of a Stearic Acid-Based Quaternary Ammonium Condensate on the Surface Resistivity of Polyester Fabric

| Treatment | % Solids on Fabric | Log R (30 Sec. Cure at 204°C) | Log R (90 Sec. Cure at 204°C) |

| Untreated | - | 15.2 | 15.9 |

| 0.50% Aqueous Composition | 0.50 | 10.2 | 14.8 |

| 0.25% Aqueous Composition | 0.25 | 11.1 | 14.9 |

Data adapted from US Patent 4,069,159 A, which describes a related stearic acid condensate. google.com

Functional Role in Coating Technologies and Surface Engineering

The surface-active properties of N,N-Dimethyloctadecylamine stearate make it a valuable component in the formulation of coatings and for the modification of surface properties.

Wetting agents are crucial additives in coating formulations, as they reduce the surface tension of the liquid paint, allowing it to spread more effectively and wet surfaces uniformly. specialchem.com As a surfactant with a hydrophilic head and a hydrophobic tail, N,N-Dimethyloctadecylamine stearate can function as an effective wetting and spreading agent. specialchem.com The non-polar parts of the molecule, the octadecyl and stearate chains, will orient at the interface, while the polar quaternary ammonium group will remain in the more polar phase of the coating formulation. specialchem.com This orientation at the surface lowers the surface tension, which is essential for achieving a smooth, defect-free finish and ensuring good adhesion of the coating to the substrate. specialchem.com Improved wetting is particularly important for achieving uniform color development in pigmented coatings and for preventing defects like brush marks. specialchem.com

The creation of superhydrophobic surfaces, which exhibit extreme water repellency, often involves the combination of a specific surface topography and low surface energy chemistry. mdpi.com The long alkyl chains of stearic acid and its derivatives are well-suited for lowering surface energy. researchgate.netepa.gov While direct studies on N,N-Dimethyloctadecylamine stearate for this application are limited, the principle relies on the self-assembly of long-chain molecules on a surface. The stearate portion of the molecule, with its long hydrocarbon chain, can form a densely packed layer on a substrate, presenting a low-energy surface to the environment. This can be achieved through simple wet chemical methods, such as immersion or spraying. researchgate.netresearchgate.net

When applied to a suitably roughened surface, the combination of micro- and nanoscale texture and the low surface energy provided by the stearate chains can lead to superhydrophobicity. epa.gov This approach has been successfully used to create water-repellent surfaces on materials like steel and aluminum alloys. epa.gov The oleophobic properties, or oil repellency, would depend on the specific chemistry and packing of the surface molecules.

Application in Template-Directed Synthesis and Porous Material Fabrication

The amphiphilic nature of N,N-Dimethyloctadecylamine stearate allows it to self-assemble into ordered structures in solution, such as micelles or vesicles. This property can be harnessed in the template-directed synthesis of porous materials. In processes like the sol-gel method, surfactants are often used as structure-directing agents. researchgate.netnih.gov The surfactant molecules form aggregates around which the inorganic precursors (like metal alkoxides) hydrolyze and condense, forming a solid network. nih.gov

Structure-Directing Agent in Mesoporous Material Synthesis

The synthesis of mesoporous materials, characterized by well-defined pores in the 2 to 50-nanometer range, often relies on the use of structure-directing agents (SDAs) to template the formation of the porous network. Cationic surfactants are commonly employed as SDAs in the synthesis of mesoporous silica (B1680970). While direct research on N,N-Dimethyloctadecylamine stearate as an SDA is not extensively documented, its constituent parts suggest a strong potential for this application.

N,N-Dimethyloctadecylamine, being a tertiary amine, can be protonated to form a cationic species. chemicalbook.com This cationic head group can interact with negatively charged inorganic precursors, such as silicate (B1173343) species in the synthesis of mesoporous silica. The long octadecyl and stearate hydrocarbon tails would then self-assemble into micelles or other ordered liquid crystalline phases, around which the inorganic framework would form. After removal of the organic template, typically through calcination or solvent extraction, a porous structure remains.

The combination of the cationic potential of the amine and the long hydrocarbon chains from both the amine and the stearic acid in N,N-Dimethyloctadecylamine stearate makes it a plausible candidate as a single-component SDA for creating mesoporous materials with specific pore characteristics.

Table 1: Influence of Stearic Acid as a Co-template on Mesoporous Silica Properties

| Sample | Additional Template | Surface Area (m²/g) | Pore Size (nm) |

| Control | None | 950 | 3.2 |

| PVP-modified | Polyvinylpyrrolidone (PVP) | 1020 | 2.8 |

| SA-modified | Stearic acid | 890 | 3.8 |

Data inferred from studies on the use of stearic acid as an additional template in mesoporous silica synthesis. researchgate.net

Controlled Aggregation of Nanoparticles in Composites

The performance of nanocomposites, materials composed of a matrix (such as a polymer) and dispersed nanoparticles, is highly dependent on the uniform dispersion of the nanofillers. Uncontrolled aggregation of nanoparticles can lead to poor mechanical properties and other undesirable effects. Surface modification of nanoparticles is a key strategy to prevent aggregation and improve their compatibility with the matrix.

Stearic acid is widely used as a surface modifying agent for various nanoparticles, including calcium carbonate and silica. researchgate.netsamipubco.com The carboxylic acid head group of stearic acid can adsorb onto the surface of the nanoparticles, while its long hydrocarbon tail provides a hydrophobic coating. This coating reduces the van der Waals forces between the nanoparticles, preventing them from clumping together. samipubco.com Furthermore, the hydrophobic tails can improve the interaction of the nanoparticles with a polymer matrix, leading to better dispersion and enhanced composite properties. For instance, stearic acid-modified silica nanoparticles have been shown to improve the distribution and dispersion in polypropylene (B1209903) and polyether ether ketone matrices. researchgate.netsamipubco.com

N,N-Dimethyloctadecylamine stearate, with its long alkyl chains, could function similarly as a dispersing agent for nanoparticles in composites. The cationic nature of the amine could further enhance its adsorption onto negatively charged nanoparticle surfaces, providing a robust stabilizing layer.

Table 2: Effect of Stearic Acid Surface Modification on Nanoparticle Dispersion

| Nanoparticle | Modifier | Matrix | Dispersion Quality |

| CaCO₃ | Stearic Acid | Polypropylene (PP) | Improved distribution and dispersion |

| Silica | Stearic Acid | Polyether ether ketone (PEEK) | More uniform filler dispersion |

| Silica | Stearic Acid | Room Temperature Vulcanizing (RTV) Silicone | Reduced agglomerate size |

This table is based on findings from various studies on stearic acid as a nanoparticle modifier. researchgate.netsamipubco.com

Contribution to Agricultural and Industrial Formulations as a Wetting Agent

Wetting agents are crucial components in many agricultural and industrial formulations, as they reduce the surface tension of liquids, allowing them to spread more easily over surfaces. In agriculture, wetting agents improve the coverage of pesticides and herbicides on plant leaves, enhancing their efficacy. In industrial applications, they are used in cleaning products, coatings, and inks.

Surfactants are the primary class of compounds used as wetting agents. N,N-Dimethyloctadecylamine is a precursor for the synthesis of cationic surfactants. ensince.comunilongmaterial.comunilongindustry.com The salt, N,N-Dimethyloctadecylamine stearate, itself possesses the amphiphilic structure characteristic of a surfactant, with a polar head group and a non-polar tail. This structure enables it to orient at the interface between a liquid and a solid surface, reducing the contact angle and promoting wetting.

Stearic acid and its derivatives are also known for their surfactant properties and are used in a variety of cleaning and detergent formulations. musimmas.comulprospector.comulprospector.comatdmco.com The combination of the long-chain amine and stearic acid in a single molecule would likely result in effective wetting properties, making it a valuable additive in formulations requiring enhanced surface coverage and penetration.

Role in Advanced Colloid-Based Formulations (e.g., microemulsions, miniemulsions)

Microemulsions and miniemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water, stabilized by a surfactant and often a co-surfactant. These advanced colloidal systems have found numerous applications in drug delivery, chemical reactions, and materials synthesis due to their ability to solubilize both hydrophobic and hydrophilic compounds and their large interfacial area.

The formation of stable microemulsions relies on the ability of the surfactant to significantly lower the interfacial tension between the oil and water phases. Cationic surfactants are one class of stabilizers used in these formulations. Given that N,N-Dimethyloctadecylamine is an intermediate for cationic surfactants, its stearate salt is expected to exhibit the necessary amphiphilic properties to act as a primary surfactant in microemulsion systems. ensince.comunilongmaterial.comunilongindustry.com

Stearic acid and its esters have also been investigated for their role in forming stable emulsions and microemulsions, particularly in pharmaceutical and cosmetic formulations. nih.gov The presence of both the amine and stearate moieties in N,N-Dimethyloctadecylamine stearate provides a robust amphiphilic character, which is essential for the formation and stabilization of these complex colloidal structures. The long hydrocarbon chains would partition into the oil phase, while the polar head group would reside at the oil-water interface, creating a stable dispersion.

Theoretical and Computational Studies on N,n Dimethyloctadecylamine Stearate Systems

Molecular Dynamics Simulations for Interfacial Behavior and Self-Assembly